

5-Formyl-2-methoxybenzotrile structure elucidation

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Compound of Interest

Compound Name: 5-Formyl-2-methoxybenzotrile

CAS No.: 21962-50-5

Cat. No.: B1344284

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An In-Depth Technical Guide to the Structure Elucidation of **5-Formyl-2-methoxybenzotrile**

Introduction

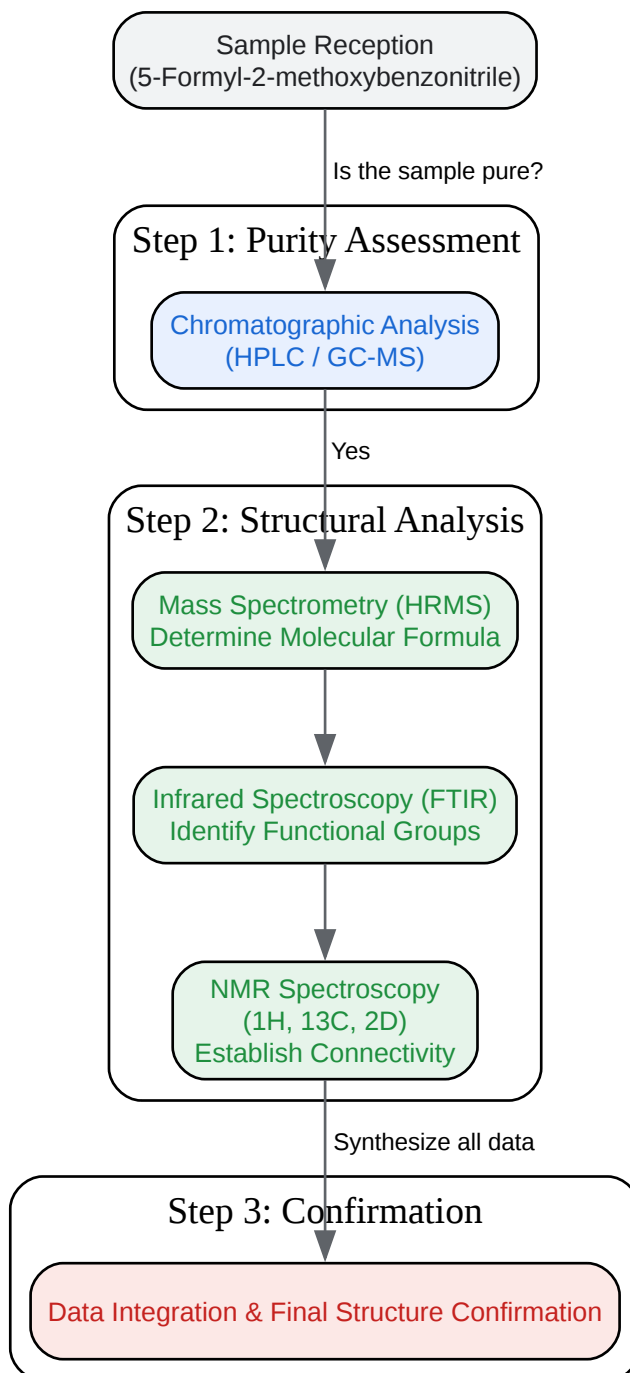
5-Formyl-2-methoxybenzotrile (CAS No: 21962-50-5) is a substituted aromatic compound featuring three key functional groups: a nitrile, an aldehyde (formyl), and a methoxy ether. With the molecular formula $C_9H_7NO_2$ and a molecular weight of 161.16 g/mol, this compound serves as a valuable building block in medicinal chemistry and organic synthesis.^{[1][2]} Its utility stems from the versatile reactivity of its functional groups, which can be selectively targeted in multi-step synthetic pathways.

The unambiguous confirmation of its molecular structure is a critical prerequisite for its use in any research or development context, ensuring the integrity of subsequent experimental results. This guide provides a comprehensive, multi-technique approach to the structure elucidation of **5-formyl-2-methoxybenzotrile**. We will move beyond a simple recitation of data to explain the causal logic behind the selection of each analytical technique, demonstrating how an integrated workflow creates a self-validating system for structural confirmation. This approach combines chromatographic purity assessment with spectroscopic

analysis, including Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy.

Integrated Analytical Workflow

The definitive elucidation of a chemical structure is not a linear process but an integrated workflow where each technique provides complementary information. The results from one analysis inform and validate the conclusions drawn from another, ensuring the highest degree of confidence in the final assignment.



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Caption: Overall workflow for the structure elucidation of **5-formyl-2-methoxybenzonitrile**.

Part 1: Purity Assessment via Chromatography

Rationale: Before committing to time-intensive spectroscopic analysis, it is imperative to ascertain the purity of the sample. The presence of significant impurities, such as starting materials or reaction byproducts, can confound spectral interpretation. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a non-destructive technique suitable for analyzing thermally sensitive compounds. A pure sample should yield a single major peak in the chromatogram.

Experimental Protocol: HPLC Analysis

- Solvent Preparation: Prepare the mobile phase, typically a mixture of HPLC-grade acetonitrile and water.
- Sample Preparation: Accurately weigh approximately 1 mg of **5-formyl-2-methoxybenzotrile** and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
- Instrumentation:
 - Equilibrate a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m) with the mobile phase.
 - Set the detector to a wavelength where the analyte absorbs strongly, typically around 254 nm for an aromatic system.
- Injection & Analysis: Inject 5-10 μ L of the sample solution and run the analysis.
- Data Processing: Integrate the peaks and calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

| Parameter | Condition |
|----------------|---|
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 μ m) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |
| Column Temp. | 25 $^{\circ}$ C |
| Injection Vol. | 5 μ L |

Table 1: Typical HPLC parameters for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides orthogonal purity information and simultaneously offers preliminary mass data. This is suitable for volatile and thermally stable compounds like **5-formyl-2-methoxybenzonitrile**.

Experimental Protocol: GC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution (approx. 100 μ g/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.
- **Instrumentation:**
 - Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
 - Set the GC oven with a temperature program (e.g., start at 100 $^{\circ}$ C, ramp to 250 $^{\circ}$ C).
- **Injection & Analysis:** Inject 1 μ L of the sample solution into the heated inlet. The separated components will be analyzed by the mass spectrometer.
- **Data Processing:** The resulting chromatogram will show peaks for separated compounds. A pure sample will show one dominant peak. The mass spectrum of this peak can provide an initial confirmation of the molecular weight.[3]

Part 2: Molecular Formula and Fragmentation (Mass Spectrometry)

Rationale: High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) with extremely high precision (typically <5 ppm), allowing for the calculation of a unique molecular formula.

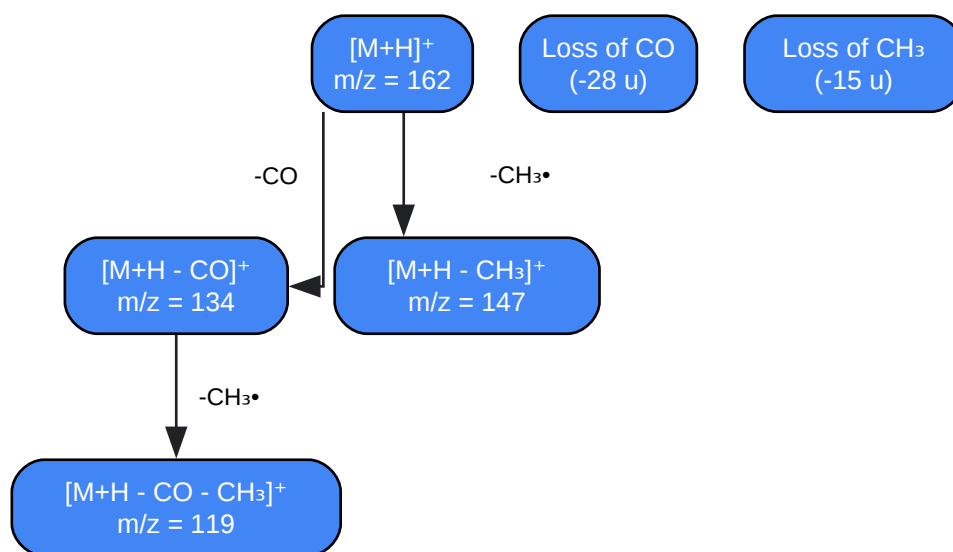
Experimental Protocol: ESI-HRMS Analysis

- **Sample Preparation:** Prepare a dilute solution (1-10 $\mu\text{g/mL}$) of the sample in a solvent compatible with electrospray ionization (ESI), such as acetonitrile or methanol. A trace amount of formic acid or ammonium acetate can be added to promote ionization.
- **Instrumentation:** Infuse the sample directly into an ESI source coupled to a high-resolution analyzer like an Orbitrap or Time-of-Flight (TOF).
- **Analysis:** Acquire the spectrum in positive ion mode. The protonated molecule $[M+H]^+$ is expected.
- **Data Processing:** Use the instrument software to calculate the elemental composition from the measured accurate mass of the molecular ion.

| Parameter | Expected Value |
|---------------------------|-----------------------------------|
| Molecular Formula | $\text{C}_9\text{H}_7\text{NO}_2$ |
| Exact Mass (Monoisotopic) | 161.0477 u |
| Expected Ion $[M+H]^+$ | 162.0550 u |

Table 2: Predicted HRMS Data.

Fragmentation Analysis: The mass spectrometer can also be used to fragment the molecule (MS/MS), providing clues about its structure. The primary fragments are expected from the loss of stable neutral molecules or radicals.



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Caption: Predicted ESI-MS/MS fragmentation pathway for **5-formyl-2-methoxybenzotrile**.

Part 3: Functional Group Identification (Infrared Spectroscopy)

Rationale: Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs IR radiation at a characteristic frequency, corresponding to the vibration of its bonds.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Analysis: Apply pressure to ensure good contact and collect the spectrum.
- Data Processing: Identify the key absorption bands and assign them to the corresponding functional groups.

The spectrum of **5-formyl-2-methoxybenzotrile** is expected to show distinct peaks for the nitrile, aldehyde, and aromatic functionalities.[5][6]

| Frequency Range (cm ⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|-------------------------------------|-----------------------------|------------------------------|-------------------------|
| 3100 - 3000 | C-H Stretch | Aromatic | Medium |
| 2950 - 2850 | C-H Stretch | Methoxy (-OCH ₃) | Medium |
| ~2850 and ~2750 | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) | Medium, Sharp |
| 2260 - 2220 | C≡N Stretch | Nitrile | Medium to Strong, Sharp |
| 1705 - 1685 | C=O Stretch (conjugated) | Aldehyde | Strong, Sharp |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium |
| 1250 - 1000 | C-O Stretch | Aryl Ether | Strong |

Table 3: Predicted Infrared Absorption Bands.[7]

Part 4: Definitive Structure and Connectivity (NMR Spectroscopy)

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. Two-dimensional (2D) NMR experiments establish the final atom-to-atom connectivity.

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- Experiments: Perform ^1H , ^{13}C , and 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Predicted ^1H and ^{13}C NMR Data

The substitution pattern (1-cyano, 2-methoxy, 5-formyl) dictates the expected chemical shifts and coupling patterns of the three aromatic protons.

| Atom Label | ^1H Chemical Shift (δ , ppm) | Multiplicity | Integration | ^{13}C Chemical Shift (δ , ppm) |
|------------------|---|--------------|-------------|--|
| 1 | - | - | - | ~105 - 110 |
| 2 | - | - | ~160 - 165 | |
| 3 | ~7.2 - 7.4 | d | 1H | ~115 - 120 |
| 4 | ~7.9 - 8.1 | dd | 1H | ~135 - 140 |
| 5 | - | - | ~130 - 135 | |
| 6 | ~8.1 - 8.3 | d | 1H | ~130 - 135 |
| CHO | ~9.9 - 10.1 | s | 1H | ~188 - 192 |
| CN | - | - | - | ~115 - 118 |
| OCH ₃ | ~3.9 - 4.1 | s | 3H | ~55 - 58 |

Table 4:
Predicted ^1H and
 ^{13}C NMR
Spectral Data (in
 CDCl_3).

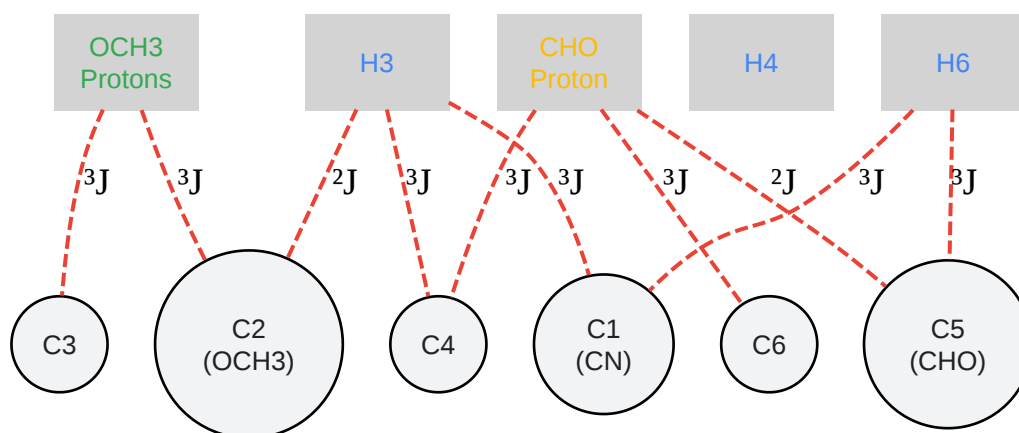
2D NMR and Connectivity Confirmation

While ^1H and ^{13}C spectra provide the pieces, 2D NMR puts the puzzle together.

- HSQC: This experiment correlates each proton with its directly attached carbon, confirming the assignments in Table 4 (e.g., the proton at ~7.2 ppm is attached to the carbon at ~115

ppm).

- HMBC: This is the key experiment for establishing the final structure. It shows correlations between protons and carbons that are 2 or 3 bonds away.



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Caption: Key HMBC correlations confirming the substitution pattern of **5-formyl-2-methoxybenzonitrile**.

Interpretation of Key HMBC Correlations:

- The methoxy protons (~4.0 ppm) will show a correlation to the carbon they are attached to (C2, ~160 ppm) and the adjacent C3. This places the methoxy group next to a protonated carbon.
- The aldehyde proton (~10.0 ppm) will correlate to the aldehyde carbon (C=O, ~190 ppm), the carbon it is attached to (C5), and the adjacent carbons C4 and C6.
- The aromatic proton H6 will show correlations to C5 (with the aldehyde) and C1 (with the nitrile), definitively placing it between these two groups.
- The aromatic proton H4 will correlate to C5 (aldehyde) and C3, confirming its position.

Conclusion

The structure elucidation of **5-formyl-2-methoxybenzotrile** is achieved through a systematic and integrated analytical approach. Chromatographic techniques first establish sample purity. Subsequently, high-resolution mass spectrometry confirms the elemental composition, $C_9H_7NO_2$. Infrared spectroscopy provides rapid identification of the key nitrile, aldehyde, ether, and aromatic functional groups. Finally, a full suite of 1D and 2D NMR experiments provides incontrovertible evidence of the atomic connectivity, confirming the 1,2,5-substitution pattern on the benzene ring. Each piece of data corroborates the others, leading to a self-validating and unambiguous structural assignment essential for its application in scientific research and development.

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- To cite this document: BenchChem. [5-Formyl-2-methoxybenzonitrile structure elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1344284/docs#5-formyl-2-methoxybenzonitrile-structure-elucidation>]

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